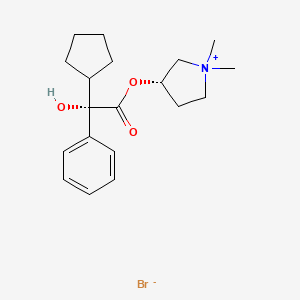

溴化-3-(((2S)-环戊基羟基苯乙酰基)氧基)-1,1-二甲基吡咯烷鎓,(3S)-

描述

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- is a useful research compound. Its molecular formula is C19H28BrNO3 and its molecular weight is 398.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Glycopyrrolate, (2S,3’S)-: A Comprehensive Analysis of Scientific Research Applications: Glycopyrrolate, also known by its chemical name “Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-”, is a medication with a variety of applications in scientific research and clinical practice. Below is a detailed analysis of its unique applications:

Inhalation Therapy for Respiratory Conditions

Glycopyrrolate has been studied for its effectiveness when administered as a dry powder in inhalers. Research focuses on optimizing the delivery of the medication for treating respiratory conditions such as chronic obstructive pulmonary disease (COPD). The behavior of glycopyrrolate dry powder in new single-dose inhalers under generic product development is a key area of investigation .

Reversal of Neuromuscular Blockade

In anesthesiology, glycopyrrolate is used in combination with neostigmine to reverse neuromuscular blockade (NMB). Studies have shown that glycopyrrolate-neostigmine causes fewer changes in heart rate compared to atropine-neostigmine, which can be particularly beneficial for elderly patients undergoing surgery .

Ultrasensitive Detection Methods

Advancements in liquid chromatography-tandem mass spectrometry (LC–MS/MS) have led to the development of ultrasensitive methods for detecting glycopyrrolate. These methods are applied in clinical settings to monitor drug levels and optimize dosing for conditions like COPD .

Efficacy and Safety in COPD Treatment

Clinical trials such as the Phase III GEM2 study have assessed the efficacy and safety of glycopyrrolate for treating patients with moderate-to-severe COPD. The study compared glycopyrrolate with placebo over a 12-week period to evaluate improvements in airflow limitation .

作用机制

Target of Action

Glycopyrrolate primarily targets muscarinic receptors , with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5 . These receptors are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions .

Mode of Action

As a muscarinic antagonist , glycopyrrolate inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition results in a decrease in the volume and acidity of gastric secretions, reduction in airway secretions, and blockage of cardiac inhibitory reflexes .

Biochemical Pathways

The systemic distribution of muscarinic receptors throughout the body allows glycopyrrolate to affect multiple biochemical pathways. It reduces sweat gland, oral, airway, and gastric secretions, as well as cardiac inhibitory reflexes . It also reduces bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD) .

Pharmacokinetics

Glycopyrrolate exhibits variable and erratic absorption when administered orally, with a bioavailability of approximately 3% . The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg . The drug is primarily excreted in the urine as unchanged drug .

Result of Action

The molecular and cellular effects of glycopyrrolate’s action are primarily due to its antagonistic effect on muscarinic receptors. This results in a decrease in the volume and acidity of gastric secretions, reduction in airway secretions, and blockage of cardiac inhibitory reflexes . It also reduces bronchoconstriction in patients with COPD .

Action Environment

Environmental factors can influence the action, efficacy, and stability of glycopyrrolate. For instance, high environmental temperature can lead to heat prostration due to decreased sweating . Additionally, the stability of the molecule can be affected under forced degradation conditions .

属性

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-JUOYHRLASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- | |

CAS RN |

201667-20-1 | |

| Record name | Glycopyrrolate, (2S,3'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201667201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOPYRROLATE, (2S,3'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSJ51H051V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

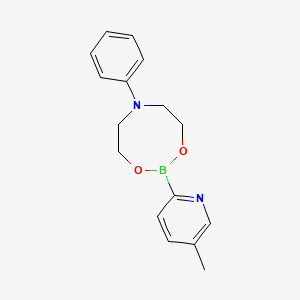

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

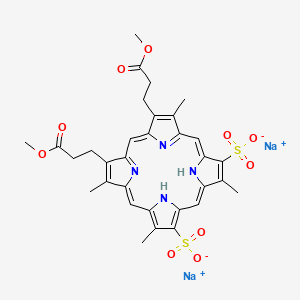

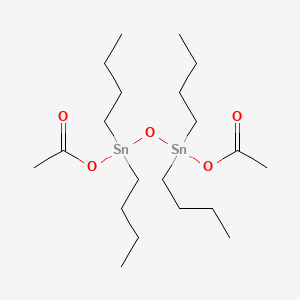

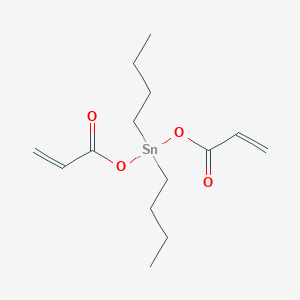

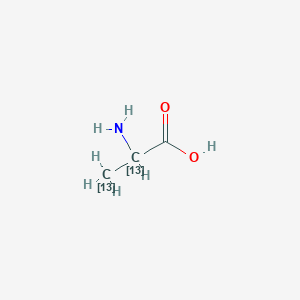

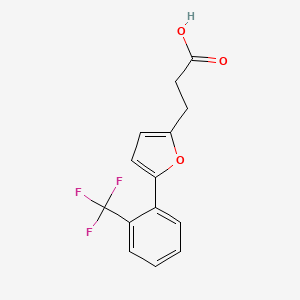

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid](/img/structure/B1602439.png)